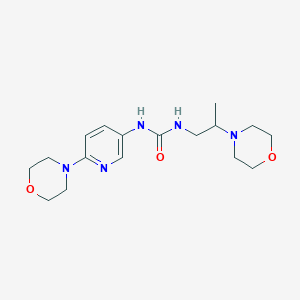![molecular formula C20H24N2O5S B7571663 2-Hydroxy-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7571663.png)
2-Hydroxy-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid, also known as Ro 31-8220, is a potent and selective inhibitor of protein kinase C (PKC). PKC is a family of enzymes that play a crucial role in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis. Ro 31-8220 has been extensively studied for its potential therapeutic applications in cancer, neurological disorders, and cardiovascular diseases.
Mechanism of Action
2-Hydroxy-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid 31-8220 exerts its pharmacological effects by selectively inhibiting the activity of PKC isoforms. PKC isoforms are involved in various signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting PKC activity, 2-Hydroxy-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid 31-8220 can modulate these signaling pathways and alter cellular responses. The precise mechanism of action of 2-Hydroxy-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid 31-8220 is still under investigation, but it is believed to involve the binding of the drug to the regulatory domain of PKC.
Biochemical and Physiological Effects:
2-Hydroxy-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid 31-8220 has been shown to have various biochemical and physiological effects in different cell types and tissues. These effects include the inhibition of cell growth and proliferation, induction of apoptosis, modulation of immune responses, and reduction of oxidative stress and inflammation. 2-Hydroxy-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid 31-8220 has also been shown to have anti-angiogenic effects, which may contribute to its anti-cancer activity.
Advantages and Limitations for Lab Experiments
2-Hydroxy-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid 31-8220 has several advantages as a research tool, including its high potency and selectivity for PKC isoforms. It is also readily available in pure form, making it easy to use in various experimental settings. However, 2-Hydroxy-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid 31-8220 has some limitations, including its potential toxicity and off-target effects. Researchers must carefully consider the appropriate concentration and duration of 2-Hydroxy-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid 31-8220 treatment to avoid unwanted effects on cellular processes.
Future Directions
There are several areas of future research that could further elucidate the potential therapeutic applications of 2-Hydroxy-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid 31-8220. These include:
1. Investigating the role of PKC isoforms in different disease states and identifying the most relevant targets for 2-Hydroxy-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid 31-8220.
2. Developing new formulations of 2-Hydroxy-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid 31-8220 that can improve its bioavailability and reduce its toxicity.
3. Studying the effects of 2-Hydroxy-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid 31-8220 in combination with other drugs or therapies to enhance its efficacy and reduce potential side effects.
4. Investigating the potential use of 2-Hydroxy-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid 31-8220 in other disease areas, such as metabolic disorders and autoimmune diseases.
5. Developing new PKC inhibitors based on the structure of 2-Hydroxy-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid 31-8220 that can improve its selectivity and potency.
Synthesis Methods
2-Hydroxy-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid 31-8220 can be synthesized using a multi-step process involving the reaction of 2-hydroxy-4-methyl-5-nitrobenzoic acid with 4-(4-methylpiperidin-1-yl)aniline, followed by sulfonation and reduction steps. The final product is obtained in high yield and purity, making it suitable for various scientific applications.
Scientific Research Applications
2-Hydroxy-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid 31-8220 has been widely used in scientific research to study the role of PKC in various cellular processes. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and enhance the efficacy of chemotherapy drugs. 2-Hydroxy-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid 31-8220 has also been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and stroke, by reducing oxidative stress and inflammation. Additionally, 2-Hydroxy-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid 31-8220 has been shown to have cardioprotective effects by reducing myocardial ischemia-reperfusion injury.
properties
IUPAC Name |
2-hydroxy-4-methyl-5-[[4-(4-methylpiperidin-1-yl)phenyl]sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-13-7-9-22(10-8-13)16-5-3-15(4-6-16)21-28(26,27)19-12-17(20(24)25)18(23)11-14(19)2/h3-6,11-13,21,23H,7-10H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIWOMOGWGNZNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3C)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[3-(cyclopropylcarbamoyl)phenyl]sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B7571580.png)



![5-[[3-(Cyclopropylcarbamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid](/img/structure/B7571594.png)



![3-[2-(3-Methyl-2,5-dioxopyrrolidin-1-yl)ethoxy]benzonitrile](/img/structure/B7571630.png)

![2,4-Difluoro-5-[(4-methoxy-2,6-dimethylphenyl)sulfonylamino]benzoic acid](/img/structure/B7571642.png)

![5-[[3-(2,2-Dimethylpropanoylamino)phenyl]sulfamoyl]-2-methoxybenzoic acid](/img/structure/B7571672.png)
![N-ethyl-4-[(3-methoxyphenyl)methylamino]pyridine-2-carboxamide](/img/structure/B7571678.png)